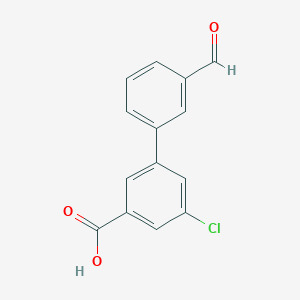

5-Chloro-3-(3-formylphenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBQVBVNXDZCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688887 | |

| Record name | 5-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-62-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 3 Formylphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 5-Chloro-3-(3-formylphenyl)benzoic acid, the most logical and strategic disconnection is the carbon-carbon single bond that joins the two aromatic rings. This disconnection is favored because numerous reliable methods exist for forming such bonds.

This primary disconnection leads to two key synthons: an electrophilic "3-chloro-5-carboxyphenyl" cation and a nucleophilic "3-formylphenyl" anion, or vice versa. These idealized fragments, or synthons, correspond to practical chemical reagents known as synthetic equivalents. amazonaws.com

Disconnection 1 (Aryl-Aryl Bond):

Synthon A1: 3-Chloro-5-carboxyphenyl cation

Synthon B1: 3-Formylphenyl anion

Synthetic Equivalents: This pair could be represented by 3-bromo-5-chlorobenzoic acid (or its ester derivative) reacting with a (3-formylphenyl)organometallic reagent (e.g., a boronic acid or an organotin compound).

Disconnection 2 (Aryl-Aryl Bond - Reversed Polarity):

Synthon A2: 3-Chloro-5-carboxyphenyl anion

Synthon B2: 3-Formylphenyl cation

Synthetic Equivalents: This pair would involve a (3-chloro-5-carboxyphenyl)organometallic reagent reacting with a 3-halobenzaldehyde.

Further disconnections can be made at the functional groups. The carboxylic acid can be traced back to a more robust methyl group, which can be oxidized late in the synthesis. google.comorganic-chemistry.org Similarly, the formyl group can be introduced onto a pre-formed biphenyl (B1667301) scaffold. wikipedia.org This approach, involving late-stage functional group interconversion, can sometimes simplify the synthesis by avoiding potential side reactions associated with carrying sensitive functional groups through multiple steps.

Carbon-Carbon Bond Formation Strategies

The formation of the aryl-aryl bond is the cornerstone of the synthesis for this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. libretexts.orgnih.gov The catalytic cycle generally involves three steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgyoutube.com

For the synthesis of the target molecule, two primary Suzuki-Miyaura routes are feasible:

Route A: Coupling of 3-bromo-5-chlorobenzoic acid with (3-formylphenyl)boronic acid.

Route B: Coupling of a 3-chloro-5-(dihydroxyboryl)benzoic acid derivative with 3-bromobenzaldehyde.

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function / Notes | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active Pd(0) species that drives the catalytic cycle. | youtube.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for the transmetalation step. | libretexts.org |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and facilitates the reaction. | nih.gov |

| Aryl Halide | 3-Bromo-5-chlorobenzoic acid | Provides one of the aryl fragments. Reactivity order: I > Br > Cl. | libretexts.org |

| Organoboron Reagent | (3-Formylphenyl)boronic acid | Provides the second aryl fragment. Generally stable and easy to handle. | libretexts.org |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While a powerful tool for C-C bond formation, it is less direct for synthesizing a biaryl structure like the target compound, as it forms a C(sp²)-C(sp²) bond where one of the carbons is part of a double bond (vinylic). diva-portal.org A potential, though circuitous, route could involve coupling 3-bromo-5-chlorobenzoic acid with a styrene (B11656) derivative that has a precursor to the formyl group. The resulting stilbene-like intermediate would then require further modification. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed. diva-portal.orgrug.nl

Stille Coupling: The Stille reaction is another palladium-catalyzed cross-coupling method that joins an organotin compound (organostannane) with an organic halide. orgsyn.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a broad range of functional groups. orgsyn.org A viable synthetic route would involve the coupling of 3-bromo-5-chlorobenzoic acid with (3-formylphenyl)trimethylstannane or a similar organostannane. One potential drawback is the toxicity of the tin reagents and byproducts. msu.edu

Interactive Table 2: Typical Conditions for Stille Coupling

| Component | Example | Function / Notes | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The active Pd(0) species that drives the catalytic cycle. | msu.edu |

| Ligand | PPh₃, AsPh₃, TFP | Stabilizes the palladium complex and influences reactivity. | msu.edu |

| Solvent | THF, Toluene, DMF | Aprotic solvents are commonly used. | msu.edu |

| Aryl Halide | 3-Bromo-5-chlorobenzoic acid | Provides one of the aryl fragments. Acid chlorides can also be used. | msu.edu |

| Organostannane | (3-Formylphenyl)trimethylstannane | Provides the second aryl fragment. | orgsyn.org |

Direct arylation represents a more modern and atom-economical approach to biaryl synthesis. These methods involve the coupling of an aryl halide with the C-H bond of another aromatic compound, avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. mdpi.com For the target molecule, this could theoretically involve the palladium-catalyzed reaction of 3-bromo-5-chlorobenzoic acid directly with benzaldehyde (B42025). However, achieving high regioselectivity in such reactions can be a significant challenge. Electrochemical methods have also been explored for C-C cross-coupling reactions between phenols and other aromatics. mdpi.com

Functional Group Interconversions and Manipulations

In many synthetic plans, it is advantageous to introduce sensitive functional groups at a later stage to avoid protecting group chemistry or unwanted side reactions.

The carboxylic acid moiety can be synthesized from the oxidation of a less reactive precursor, most commonly a methyl group. harvard.edu For instance, a molecule such as 5-chloro-3-(3-formylphenyl)toluene could be synthesized first via cross-coupling, followed by the selective oxidation of the methyl group to a carboxylic acid. This is a robust and common transformation in organic synthesis. google.com Strong oxidizing agents are typically required for this conversion. organic-chemistry.org

Interactive Table 3: Reagents for Oxidation of Benzylic Methyl Groups

| Reagent(s) | Conditions | Notes | Citation |

|---|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Basic, followed by acidic workup | A powerful, classic, and cost-effective oxidant. | organic-chemistry.org |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (H₂SO₄), heat | A strong oxidant; chromium waste is a concern. | reddit.com |

| Nitric Acid (HNO₃) | Heat | Can also cause nitration of the aromatic ring as a side reaction. | reddit.com |

| Catalytic Co(OAc)₂ / O₂ | Radical initiator, non-acidic solvent | A method using molecular oxygen as the terminal oxidant. | organic-chemistry.org |

The introduction of a formyl (aldehyde) group onto an aromatic ring is a fundamental transformation known as formylation. wikipedia.org This can be achieved on a biphenyl precursor, such as 3-chloro-5-phenylbenzoic acid. Several classic named reactions are available for this purpose.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid under high pressure, with a catalyst system of aluminum chloride and copper(I) chloride. It is typically effective on electron-rich aromatic systems. google.com

Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). It is also most effective for electron-rich arenes.

Duff Reaction: This method uses hexamethylenetetramine to introduce a formyl group, usually directed to the ortho position of a phenol. prepchem.com A related process can be used for other activated aromatic systems.

Halogenation Strategies for Aryl Chlorides

The synthesis of the key intermediate, 3-bromo-5-chlorobenzoic acid , requires a selective halogenation strategy. Starting from a readily available precursor like 3-bromobenzoic acid , direct chlorination is necessary.

Electrophilic aromatic substitution is the fundamental mechanism for introducing a chlorine atom onto the benzene (B151609) ring. Due to the deactivating and meta-directing nature of both the bromine and carboxylic acid groups on 3-bromobenzoic acid , direct chlorination would be expected to yield a mixture of products. However, specific reagents and conditions can favor the desired 3,5-disubstituted product.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of benzoic acid derivatives. nih.govrsc.org These methods can direct chlorination to the meta position, offering a more controlled approach compared to traditional electrophilic substitution. rsc.org For instance, a Pd(II)-catalyzed meta-C–H chlorination using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been reported for benzoic acid derivatives. rsc.org

Alternatively, a Sandmeyer reaction on a corresponding aminobenzoic acid derivative can be employed to introduce the halogen atoms with high regioselectivity. google.com

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral and does not possess any stereocenters. However, the biphenyl axis can become a source of axial chirality if rotation around the single bond connecting the two rings is restricted, typically by the presence of bulky ortho-substituents. youtube.com

The synthesis of chiral derivatives of this compound would necessitate an asymmetric Suzuki-Miyaura coupling reaction. This can be achieved through the use of chiral palladium catalysts incorporating chiral phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. researchgate.netacs.org These chiral catalysts can induce enantioselectivity in the formation of the biaryl bond, leading to the preferential formation of one atropisomer. beilstein-journals.orgacs.org

For example, chiral bis-NHC palladium complexes have been shown to catalyze asymmetric Suzuki-Miyaura couplings with moderate to good enantioselectivities. researchgate.net Similarly, novel P-chiral monophosphorus ligands have been developed for the construction of a variety of chiral biaryl products with high yields and excellent enantioselectivities. acs.org The synthesis of chiral amines and other functional groups can also be achieved through asymmetric reactions catalyzed by chiral metal complexes, which could be applied to derivatives of the target molecule. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The focus is primarily on the Suzuki-Miyaura coupling step, which is the cornerstone of the synthesis.

Solvent Selection and Alternative Media

Traditional Suzuki-Miyaura reactions often employ solvents such as toluene, dioxane, and DMF, which have environmental and health concerns. ijrra.net Green chemistry encourages the use of safer, more environmentally friendly solvents.

Recent research has demonstrated the efficacy of greener solvents for Suzuki-Miyaura couplings. These include:

2-Methyltetrahydrofuran (2-MeTHF) : A bio-derived solvent that is a suitable replacement for THF and dioxane. nih.gov

Cyclopentyl methyl ether (CPME) : A safer alternative to other ethereal solvents. nih.gov

γ-Valerolactone (GVL) : A biomass-derived solvent that has shown good performance in palladium-catalyzed cross-coupling reactions. researchgate.net

Water : As an exceptionally green solvent, water can be used in Suzuki-Miyaura reactions, often with the aid of water-soluble ligands and catalysts. greenering.org

Ionic Liquids : These non-volatile solvents can facilitate catalyst recycling. ijrra.net

Comparison of Conventional and Green Solvents for Suzuki-Miyaura Coupling:

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Toluene, Dioxane, DMF | Well-established, good solubility for many substrates | Toxic, volatile, difficult to dispose of |

| Green Ethers | 2-MeTHF, CPME | Safer, often bio-derived, good performance | May have different solubility profiles |

| Biomass-derived | γ-Valerolactone (GVL) | Renewable source, biodegradable | Can be more expensive, may require reaction optimization |

| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive | Poor solubility of many organic substrates, requires specialized catalysts |

| Ionic Liquids | [bmim][BF₄], [emim][OAc] | Low volatility, potential for catalyst recycling | High cost, potential toxicity, viscosity issues |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu The Suzuki-Miyaura coupling generally has a high atom economy, as the main byproducts are salts and boronic acid derivatives, which are often water-soluble and easily removed. nih.gov

The atom economy for the Suzuki-Miyaura coupling to produce this compound can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

For the reaction between 3-bromo-5-chlorobenzoic acid (MW: 235.46 g/mol ) and (3-formylphenyl)boronic acid (MW: 149.94 g/mol ), the desired product is This compound (MW: 260.67 g/mol ). The calculation does not typically include catalysts or solvents as they are not incorporated into the final product. youtube.comcsus.edu

Strategies to further improve atom economy and minimize waste include:

Use of Catalytic Reagents : The palladium catalyst is used in small quantities and can, in principle, be recycled, which is a key principle of green chemistry. preprints.orgrsc.org

Heterogeneous Catalysts : Using palladium nanoparticles supported on materials like metal oxides or biopolymers can facilitate catalyst recovery and reuse, reducing palladium waste and contamination of the final product. preprints.org

One-Pot Syntheses : Combining multiple reaction steps without isolating intermediates can reduce solvent usage and waste generation.

By carefully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Chemical Reactivity and Derivatization Pathways of 5 Chloro 3 3 Formylphenyl Benzoic Acid

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the formation of various acid derivatives.

Esterification and Amidation Reactions

The benzoic acid functional group can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The reaction of 5-Chloro-3-(3-formylphenyl)benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a tin(II) compound, yields the corresponding ester. google.comgoogle.com This Fischer esterification is a reversible process where the removal of water drives the reaction towards the product. iajpr.com The reaction can be performed with a wide range of primary or secondary aliphatic alcohols. google.comgoogle.com

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the in-situ generation of a more reactive species. For instance, coupling agents like phosphonium (B103445) salts, generated from triphenylphosphine (B44618) and N-chlorophthalimide, can facilitate the amidation at room temperature with primary and secondary amines. nih.govresearchgate.net Other methods include the use of activators that form reactive anhydrides or other intermediates. lookchemmall.com These reactions are highly efficient and compatible with a variety of functional groups. ibs.re.krnih.gov

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄, Tin(II) oxalate) | 5-Chloro-3-(3-formylphenyl)benzoate ester |

| Amidation | Amine (R-NH₂ or R₂-NH), Activating Agent (e.g., PPh₃/N-chlorophthalimide) | N-substituted-5-Chloro-3-(3-formylphenyl)benzamide |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation. For aromatic carboxylic acids, this process typically requires high temperatures. However, modern synthetic methods have enabled decarboxylation under milder conditions. For example, copper-catalyzed decarboxylative functionalization can occur at significantly lower temperatures. nih.gov This process often involves the formation of an aryl radical intermediate, which can then be trapped by other reagents to form new carbon-carbon or carbon-heteroatom bonds. nih.gov While direct protodecarboxylation (replacement with hydrogen) is possible, these newer methods expand the synthetic utility of decarboxylation.

| Reaction | Reagent(s)/Conditions | Product |

| Decarboxylation | Heat or Metal Catalyst (e.g., Copper) | 3-Chloro-5-formyl-1,1'-biphenyl |

Transformations of the Formyl Group

The aldehyde (formyl) group is a versatile functional handle, participating in oxidation, reduction, and a variety of carbon-carbon bond-forming condensation reactions.

Oxidation Reactions (e.g., to Carboxylic Acid)

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding 5-chloro-[1,1'-biphenyl]-3,3'-dicarboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. This oxidation provides a route to di-acid compounds that can serve as monomers for polymerization or as building blocks for more complex structures.

Reduction Reactions (e.g., to Alcohol, Alkane)

The formyl group is susceptible to reduction to either a primary alcohol or a methylene (B1212753) (alkane) group.

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will selectively reduce the aldehyde to a primary alcohol, affording 5-chloro-3-(3-(hydroxymethyl)phenyl)benzoic acid. This reaction is typically high-yielding and chemoselective, leaving the carboxylic acid group intact under appropriate conditions (e.g., using NaBH₄).

Reduction to Alkane: More forcing reduction conditions can convert the formyl group directly to a methyl group. The Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions are classic methods for this transformation, yielding 5-chloro-3-(3-methylphenyl)benzoic acid.

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 5-chloro-[1,1'-biphenyl]-3,3'-dicarboxylic acid |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | 5-chloro-3-(3-(hydroxymethyl)phenyl)benzoic acid |

| Reduction to Alkane | Wolff-Kishner or Clemmensen reagents | 5-chloro-3-(3-methylphenyl)benzoic acid |

Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)

The electrophilic carbon of the formyl group readily reacts with various nucleophiles in condensation reactions, which are powerful tools for C-C and C-N bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. beilstein-journals.orgresearchgate.netscielo.brresearchgate.net The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, a key intermediate in many syntheses. researchgate.net

Aldol Condensation: The aldehyde can undergo a crossed-aldol condensation with a ketone or another aldehyde in the presence of an acid or base catalyst. researchgate.netresearchgate.net This reaction forms a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form a conjugated enone. Benzoic acid itself has been shown to catalyze aldol-type reactions. researchgate.net

Schiff Base Formation: The formyl group reacts with primary amines to form an imine, also known as a Schiff base. nih.govinternationaljournalcorner.comsemanticscholar.org This condensation is typically carried out by heating the aldehyde and amine together, often with azeotropic removal of water. nih.govnih.gov The resulting C=N double bond in the Schiff base is a versatile functional group in its own right, used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. internationaljournalcorner.comuobasrah.edu.iq

| Condensation Reaction | Reactant(s) | Catalyst/Conditions | Product Type |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine) | α,β-Unsaturated dinitrile/ester |

| Aldol | Ketone/Aldehyde | Acid or Base | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |

| Schiff Base | Primary Amine (R-NH₂) | Heat, Dean-Stark | Imine (Schiff Base) |

Reactivity of the Aryl Halide (Chlorine)

The chlorine atom attached to the benzoic acid ring is a key site for derivatization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the carboxylic acid and the formylphenyl group are electron-withdrawing, which can activate the ring for nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. youtube.comlibretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized, particularly by electron-withdrawing groups at the ortho and para positions. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com While SN1 and SN2 reactions are not feasible for aryl halides due to the instability of the aryl cation and steric hindrance, respectively, the SNAr pathway provides a viable route for substitution. wikipedia.orglibretexts.org

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the more electronegative halogens that increase the electrophilicity of the carbon atom. masterorganicchemistry.com

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, amines, and hydroxide (B78521) ions. chemistrysteps.com The reaction conditions, such as temperature and the strength of the nucleophile, can be tailored to achieve the desired substitution product.

Table 1: Hypothetical SNAr Reactions of this compound

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | 5-Methoxy-3-(3-formylphenyl)benzoic acid |

| Amine | Ammonia | 5-Amino-3-(3-formylphenyl)benzoic acid |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-3-(3-formylphenyl)benzoic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The chlorine atom on the benzoic acid ring of this compound can serve as a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Common cross-coupling reactions applicable to aryl chlorides include Suzuki, Stille, and Hiyama couplings. The Suzuki coupling, for instance, involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govuzh.chresearchgate.net The Hiyama coupling utilizes organosilicon compounds as the coupling partners. mdpi.com

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. For less reactive aryl chlorides, specialized ligand systems may be required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. uzh.ch

Table 2: Potential Cross-Coupling Reactions at the Chlorine Position

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 3-(3-Formylphenyl)-[1,1'-biphenyl]-5-carboxylic acid |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-(3-Formylphenyl)-5-vinylbenzoic acid |

| Hiyama Coupling | Phenyltrimethoxysilane | Pd(OAc)₂/XPhos | 3-(3-Formylphenyl)-[1,1'-biphenyl]-5-carboxylic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic and nucleophilic attack due to the directing effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. chadsprep.com The rate and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. uci.edu

Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group. The chlorine atom is also deactivating but is ortho, para-directing. The combined effect of these two groups will direct incoming electrophiles to the positions ortho to the chlorine and meta to the carboxylic acid. However, due to the deactivating nature of both substituents, harsh reaction conditions may be required for electrophilic substitution to occur.

Formylphenyl Ring: The formyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution on this ring will primarily occur at the positions meta to the formyl group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS):

As discussed in section 3.3.1, nucleophilic aromatic substitution is favored on electron-poor aromatic rings. masterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid and formyl groups makes both rings potential candidates for NAS, particularly if additional activating groups are present or under forcing conditions. libretexts.org

Mechanistic Investigations of Key Transformations

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism proceeds through a two-step addition-elimination pathway. youtube.com The initial attack of the nucleophile on the carbon bearing the chlorine atom is typically the rate-determining step. youtube.com This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance. libretexts.org In the second, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored. chemistrysteps.com Recent research has suggested that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one, particularly with less stabilized anions or good leaving groups. nih.gov

Mechanism of Palladium-Catalyzed Cross-Coupling:

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

The specific details of the catalytic cycle can be influenced by the choice of ligands, base, and solvent.

Advanced Spectroscopic and Computational Analysis of 5 Chloro 3 3 Formylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds in solution. For 5-Chloro-3-(3-formylphenyl)benzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR) for Structural Confirmation

While standard one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are crucial for confirming the complex structure of this compound. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings. For instance, the protons on the formylphenyl ring would show correlations, as would the protons on the chlorobenzoic acid ring. This helps to differentiate the signals from the two distinct phenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hmdb.ca It would allow for the direct assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to establishing the connectivity between the different functional groups. princeton.edu It shows correlations between protons and carbons that are two or three bonds apart. Crucially, it would show a correlation between the protons on one aromatic ring and the carbons of the other, confirming the biphenyl (B1667301) linkage. It would also confirm the positions of the chloro, formyl, and carboxylic acid groups by showing correlations between the aromatic protons and the quaternary carbons bearing these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 (broad s) | ~165-170 | Correlations to C1, C2, C6 |

| Aldehyde (-CHO) | ~9-10 (s) | ~190-195 | Correlations to C3', C2', C4' |

| Aromatic Protons (H2, H4, H6) | ~7.5-8.2 | ~125-135 | Correlations to adjacent aromatic carbons and the carboxylic carbon |

| Aromatic Protons (H2', H4', H5', H6') | ~7.6-8.0 | ~128-140 | Correlations to adjacent aromatic carbons and the aldehyde carbon |

| C-Cl | - | ~130-135 | - |

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of crystalline materials. For this compound, ssNMR would be particularly useful for characterizing its polymorphic forms, if any, and for understanding intermolecular interactions in the solid state. princeton.edu Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) would be employed to obtain high-resolution ¹³C spectra. The chemical shifts observed in the solid state can differ from those in solution, providing information about the crystalline packing and hydrogen bonding, particularly involving the carboxylic acid groups which typically form dimers.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the compound's functional groups. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorptions from the carboxylic acid and aldehyde functional groups. A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer would appear in the range of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid would result in a strong, sharp peak around 1700 cm⁻¹. The aldehyde C=O stretch would likely appear at a slightly lower wavenumber, around 1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibration would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

FT-Raman Spectroscopy: In the FT-Raman spectrum, the non-polar bonds would give rise to stronger signals. The aromatic ring vibrations are expected to be prominent. The symmetric C=O stretching vibrations would also be observable.

Table 2: Predicted Vibrational Frequencies for this compound Based on data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aldehyde C-H stretch | 2720-2820 | Weak-Medium | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong | Medium |

| C=O stretch (Aldehyde) | 1690-1715 | Strong | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong | Weak |

| C-Cl stretch | 600-800 | Strong | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it would be used to determine the molecular weight and to deduce structural information from its fragmentation pattern.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed. Characteristic fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). libretexts.orgntu.edu.sg Aromatic aldehydes typically show the loss of -H (M-1) and -CHO (M-29). slideshare.netmiamioh.edu The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. openstax.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a new compound.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for complementing and interpreting experimental data. mdpi.comuc.ptresearchgate.net For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This provides a theoretical 3D structure and allows for the calculation of bond lengths and angles, which can be compared with X-ray crystallography data.

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.net These calculated spectra can be compared with experimental data to aid in the assignment of signals and bands.

Analyze electronic properties: DFT provides information about the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Geometry Optimization and Conformational Analysis

A detailed conformational analysis would typically involve rotating the single bond connecting the two phenyl rings to map the potential energy surface and identify all stable conformers and the energy barriers between them. For this compound, the presence of the chloro, formyl, and carboxylic acid groups introduces specific steric and electronic interactions that influence the preferred conformation. The final optimized structure represents a balance of these interactions to achieve the minimum energy state.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-Cl | 1.74 | |

| C-C (inter-ring) | 1.49 | |

| C=O (formyl) | 1.22 | |

| C=O (carboxyl) | 1.21 | |

| O-H (carboxyl) | 0.97 | |

| Bond Angles (°) | ||

| C-C-C (ring) | ~120 | |

| C-C-Cl | 119.5 | |

| C-C=O (formyl) | 124.3 | |

| C-C=O (carboxyl) | 123.8 | |

| Dihedral Angle (°) | ||

| Phenyl-Phenyl | 45.8 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of this compound are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. In this compound, the HOMO is predominantly localized on the electron-rich benzoic acid moiety, while the LUMO is distributed over the electron-withdrawing formylphenyl group. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions. A smaller gap generally corresponds to a more easily excitable molecule, which can influence its color and photochemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.43 |

| HOMO-LUMO Gap | 4.42 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra. The predicted shifts are sensitive to the local electronic environment of each nucleus.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate theoretical IR and Raman spectra. These spectra are characterized by specific peaks corresponding to different vibrational modes, such as the stretching and bending of chemical bonds. For this compound, characteristic peaks would include the C=O stretching of the formyl and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C-Cl stretching.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible region can be predicted by calculating the energies and oscillator strengths of electronic transitions. The main absorption bands are typically associated with π→π* and n→π* transitions within the aromatic rings and the carbonyl groups.

Molecular Electrostatic Potential (MEP) and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the formyl and carboxyl groups, as well as the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, indicating sites for nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity landscape.

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant charge separation and extended π-conjugated systems can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The key parameters that quantify NLO behavior are the molecular polarizability (α) and the first-order hyperpolarizability (β).

Computational calculations can predict these NLO properties. For this compound, the presence of electron-donating (carboxyl) and electron-withdrawing (formyl, chloro) groups attached to the biphenyl system can lead to a significant dipole moment and hyperpolarizability. The magnitude of these properties is sensitive to the molecular geometry and the degree of intramolecular charge transfer.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions involving this compound. This includes identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For example, the synthesis of this compound could be modeled to understand the reaction mechanism and identify the rate-determining step. Transition state calculations are crucial for determining the activation energy of a reaction, which governs its rate. By mapping the entire reaction pathway, one can gain a detailed understanding of the factors that control the reaction's feasibility and selectivity. This information can be invaluable for optimizing synthetic procedures.

Applications of 5 Chloro 3 3 Formylphenyl Benzoic Acid As a Building Block and Intermediate

In the Synthesis of Complex Organic Molecules

The unique substitution pattern of 5-Chloro-3-(3-formylphenyl)benzoic acid, featuring a chlorine atom, a benzoic acid moiety, and a benzaldehyde (B42025) group on a biphenyl (B1667301) scaffold, offers multiple reaction sites. This allows for its strategic incorporation into a range of complex molecular frameworks.

As a Precursor for Polycyclic Aromatic Systems

While direct, specific examples of this compound being used to synthesize polycyclic aromatic systems are not extensively detailed in the available literature, its structure is theoretically well-suited for such transformations. The aldehyde and carboxylic acid functionalities can participate in intramolecular cyclization reactions, a common strategy for creating fused ring systems. For instance, reactions that form a new ring by connecting the two phenyl rings could be envisioned under specific catalytic conditions.

Construction of Substituted Biaryls

The core structure of this compound is a substituted biaryl, and it serves as a foundational component for creating more complex derivatives. The chlorine atom on one of the phenyl rings can be a site for cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of additional aryl or alkyl groups. This would lead to the formation of highly substituted and functionalized biaryl compounds, which are important motifs in medicinal chemistry and materials science.

Incorporation into Heterocyclic Compounds

The presence of both an aldehyde and a carboxylic acid group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.net The aldehyde can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related structures, which can then be cyclized to generate nitrogen-containing heterocycles. nih.govresearchgate.net For example, reaction with a primary amine could lead to the formation of an imine, which could subsequently undergo an intramolecular reaction involving the carboxylic acid to form a lactam fused to the biaryl system.

Furthermore, the carboxylic acid can be converted into an acid chloride or ester, enhancing its reactivity and allowing for a broader range of synthetic transformations. These activated forms can react with a variety of dinucleophiles to construct heterocyclic rings. The aldehyde group can also be a precursor to other functional groups that can participate in cyclization reactions. For instance, its reduction to an alcohol followed by conversion to a leaving group could enable intramolecular alkylation reactions. The versatility of this compound is further highlighted by the use of similar chloro-substituted benzoic acids as building blocks for other complex molecules. orgsyn.orgmdpi.com

In Materials Science and Supramolecular Chemistry

The rigid structure and functional groups of this compound make it an attractive candidate for the development of novel materials with specific structural and functional properties.

Crystal Engineering and Co-crystallization Studies

The carboxylic acid moiety of this compound is capable of forming robust hydrogen bonds, a key interaction in crystal engineering. psu.eduresearchgate.net These interactions can direct the self-assembly of the molecules into predictable and well-defined supramolecular architectures, such as dimers, chains, and sheets. psu.eduresearchgate.net The presence of the chlorine atom and the aldehyde group can also influence the packing of the molecules in the solid state through weaker interactions like halogen bonding and dipole-dipole interactions.

Co-crystallization of this compound with other molecules, particularly those with complementary hydrogen bonding sites like pyridines or other carboxylic acids, could lead to the formation of new crystalline materials with tailored properties. psu.edu The study of such co-crystals can provide insights into the nature of intermolecular interactions and guide the design of new functional materials.

Development of Organic Frameworks (e.g., MOFs, COFs) with the Compound as a Linker

The bifunctional nature of this compound makes it a potential candidate as an organic linker for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). unt.eduresearchgate.netnih.govnih.gov In the context of MOFs, the carboxylic acid group can coordinate to metal ions or clusters, forming the nodes of the framework, while the rest of the molecule acts as the strut. unt.eduresearchgate.net The aldehyde group could either be a non-coordinating functional group that lines the pores of the MOF, potentially influencing its adsorption and catalytic properties, or it could be post-synthetically modified.

For COFs, the aldehyde group can participate in condensation reactions with polyamine or polyol linkers to form imine or boronate ester linkages, respectively, leading to the formation of a porous, crystalline, and purely organic framework. nih.govnih.gov The resulting COF would possess a well-defined pore structure and a high surface area, making it potentially useful for applications in gas storage, separation, and catalysis. While specific examples of MOFs or COFs constructed from this compound are not yet prominent in the literature, the principles of framework chemistry strongly suggest its suitability for such applications. ossila.com

Lack of Publicly Available Research on Specific Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific, published research on the applications of the chemical compound this compound in the areas of polymer synthesis, catalysis, and analytical derivatization as outlined. The information available is primarily limited to its identification and commercial availability as a chemical intermediate.

The compound is categorized as a building block in organic synthesis, implying its utility in the construction of more complex molecules. However, specific downstream products or reaction schemes originating from this compound are not detailed in the available literature.

No literature was found describing the use of this compound as a derivatization agent for analytical methodologies like chromatography. Chemical derivatization is a technique used to modify an analyte to improve its detection or separation. nih.gov Reagents for derivatizing carboxylic acids are common, often targeting the carboxyl group to form esters or amides. thermofisher.comresearchgate.netgreyhoundchrom.comgcms.cz While the structure of this compound contains reactive handles, there is no evidence to suggest it has been developed or utilized as a reagent for this purpose in non-biological sample analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-(3-formylphenyl)benzoic acid, considering functional group compatibility?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the formylphenyl group. Key steps include protecting the benzoic acid moiety (e.g., methyl ester formation) to prevent undesired side reactions during formylation. For example, oxidation of a methyl group to a formyl group can be achieved using CrO₃ or MnO₂ under controlled conditions . Post-synthesis, acidic hydrolysis regenerates the benzoic acid group. Ensure stoichiometric control of Cl⁻-directed coupling agents (e.g., Pd catalysts) to avoid over-halogenation .

Q. How can researchers characterize the electronic effects of the chloro and formyl substituents on the compound’s reactivity?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) to analyze electron-withdrawing effects:

- ¹H NMR : Downfield shifts in aromatic protons adjacent to Cl and CHO groups indicate deshielding.

- IR : Stretching frequencies for C=O (benzoic acid: ~1680–1700 cm⁻¹) and CHO (formyl: ~2820 cm⁻¹ for C–H stretch) confirm functional group integrity.

Computational methods (DFT) can model charge distribution and predict regioselectivity in further reactions .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use pH-dependent solubility—acidic conditions protonate the benzoic acid, facilitating separation from neutral byproducts.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:2) to resolve polar impurities.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematically evaluate variables:

- Catalyst Loading : Pd-based cross-coupling reactions are sensitive to catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but promote side reactions (e.g., formyl group oxidation).

- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete conversions or degradation pathways. Replicate conditions from conflicting studies with controlled atmospheric conditions (e.g., inert gas vs. ambient O₂) .

Q. What experimental designs are suitable for studying the compound’s interactions with biomolecules (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics with target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, leveraging the formyl group’s ability to form hydrogen bonds with active-site residues .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on the formyl group under varying pH conditions?

- Methodological Answer :

- pKa Calculations : Estimate protonation states of the benzoic acid (-COOH) and formyl (-CHO) groups at different pH levels. At low pH, the -COOH group is protonated, reducing electron withdrawal and directing nucleophiles to the formyl carbon.

- DFT Simulations : Model transition states for nucleophilic addition (e.g., amines, hydrazines) to identify energy barriers and preferred attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.